molecular formula C16H25N5O2S B2723800 4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine CAS No. 1210694-03-3

4-(4-(Cyclopropylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyrimidine

Cat. No. B2723800
CAS RN: 1210694-03-3
M. Wt: 351.47
InChI Key: JCFMNBPAJXWPQD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains elements of cyclopropyl, sulfonyl, piperazine, and pyrimidine groups. These types of compounds are often used in medicinal chemistry for their diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitutions and coupling reactions .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds often undergo reactions at their functional groups, such as the sulfonyl or piperazine groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure. Similar compounds often have moderate to high solubility in organic solvents .

Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis and pharmacological properties of related pyrimidine derivatives have been extensively studied. For example, Mattioda et al. (1975) synthesized a series of 4-piperazinopyrimidines, showing antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties (Mattioda et al., 1975). Similarly, Ammar et al. (2004) focused on novel pyrimidine derivatives containing a sulfonyl moiety, highlighting their antimicrobial activity (Ammar et al., 2004).

Supramolecular Chemistry

Elacqua et al. (2013) explored organic co-crystals and salts involving pyridines and sulfadiazine, showcasing how pyridine derivatives can modify hydrogen-bonded structures, a principle potentially applicable to the compound (Elacqua et al., 2013).

Antagonistic Properties

Piperazinyl-glutamate-pyrimidines, closely related to the target compound, have been identified as potent P2Y12 antagonists, indicating their potential in inhibiting platelet aggregation. This showcases the versatility of pyrimidine derivatives in therapeutic applications (Parlow et al., 2009).

Herbicidal Applications

Hamprecht et al. (1999) detailed the synthesis of new pyrimidine and triazine intermediates for herbicidal sulfonylureas, demonstrating the agricultural applications of such compounds (Hamprecht et al., 1999).

Anticancer Potential

Mallesha et al. (2012) synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, testing their antiproliferative activity against various human cancer cell lines. Certain compounds exhibited significant activity, underscoring the potential of pyrimidine derivatives in cancer therapy (Mallesha et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For instance, some piperazine derivatives have been found to inhibit tubulin polymerization, inducing apoptosis in cancer cells .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety measures, including wearing protective clothing and working in a well-ventilated area .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities and optimizing its properties for specific applications. This could involve synthesizing analogues of the compound and testing their activities .

properties

IUPAC Name

4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-piperidin-1-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2S/c22-24(23,14-4-5-14)21-10-8-20(9-11-21)16-12-15(17-13-18-16)19-6-2-1-3-7-19/h12-14H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFMNBPAJXWPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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